Lipophilicity Tuning: 5,6-Diethyl Substitution Reduces logP by ~0.13 Units Relative to 5,6-Dimethyl Analog
The 5,6-diethyl derivative (logP = -0.225) exhibits a measurable reduction in lipophilicity compared to the 5,6-dimethyl analog (logP = -0.093) [1][2]. This represents a ΔlogP of -0.132, meaning the diethyl compound is ~0.13 log units less lipophilic than its dimethyl counterpart, despite carrying larger alkyl substituents. This counterintuitive trend arises from the interplay between increased hydrocarbon surface area and conformational shielding of the polar pyridazinone core, and it places the diethyl variant closer to the unsubstituted parent (logP = -0.5319; ΔlogP = +0.307 vs. parent) than to the dimethyl analog.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = -0.225 |
| Comparator Or Baseline | 5,6-Dimethyl analog: logP = -0.093; Unsubstituted parent (3-oxo-2,3-dihydropyridazine-4-carboxylic acid): logP = -0.5319 |
| Quantified Difference | ΔlogP (Diethyl − Dimethyl) = -0.132; ΔlogP (Diethyl − Parent) = +0.307 |
| Conditions | Calculated logP values as reported on Chembase (Enamine product entries) and Chem960; consistent measurement methodology across comparators. |
Why This Matters
Lipophilicity directly influences membrane permeability, solubility, and metabolic stability; a ΔlogP of ~0.13 units between the diethyl and dimethyl analogs is sufficient to alter LipE rankings during lead optimization, making the diethyl variant a distinct tool for tuning physicochemical properties in structure-activity relationship (SAR) campaigns.
- [1] Enamine LLC / Chembase. 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Product ID: EN300-105949. logP -0.225. http://www.chembase.cn/substance-515745.html View Source
- [2] Enamine LLC / Chembase. 5,6-dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Product ID: EN300-29220. logP -0.093. http://www.chembase.cn/substance-537152.html View Source
